4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form pyrazole intermediates, which are then further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 3-amino-1-methyl-1H-pyrazole
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide .
Uniqueness
4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and influences its interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-N-cyclopropyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-4-6(9)7(11-12)8(13)10-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSQVGPWDBZYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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